(2R,8aR)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid
CAS No.:
Cat. No.: VC13685755
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15NO3 |
|---|---|
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | (2R,8aR)-2-hydroxy-2,3,5,6,7,8-hexahydro-1H-indolizine-8a-carboxylic acid |
| Standard InChI | InChI=1S/C9H15NO3/c11-7-5-9(8(12)13)3-1-2-4-10(9)6-7/h7,11H,1-6H2,(H,12,13)/t7-,9-/m1/s1 |
| Standard InChI Key | JVDDKCWCIKURRJ-VXNVDRBHSA-N |
| Isomeric SMILES | C1CCN2C[C@@H](C[C@]2(C1)C(=O)O)O |
| SMILES | C1CCN2CC(CC2(C1)C(=O)O)O |
| Canonical SMILES | C1CCN2CC(CC2(C1)C(=O)O)O |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
(2R,8aR)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid (C₉H₁₅NO₃; MW 185.22 g/mol) features a bicyclic indolizine core with a hydroxyl group at C2 and a carboxylic acid moiety at C8a (Table 1). The (2R,8aR) stereochemistry imposes a rigid spatial arrangement, critical for potential target binding.
Table 1: Key Structural Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | (2R,8aR)-2-hydroxy-2,3,5,6,7,8-hexahydro-1H-indolizine-8a-carboxylic acid |
| Stereochemistry | (2R,8aR) configuration |
| Canonical SMILES | C1CCN2CC(CC2(C1)C(=O)O)O |
Stereochemical Implications
The compound’s chiral centers influence its three-dimensional conformation, as evidenced by its isomeric SMILES: C1CCN2C[C@@H](C[C@]2(C1)C(=O)O)O. Such stereospecificity may dictate interactions with enantioselective biological targets, analogous to the role of chirality in drugs like levodopa .
Synthesis and Derivitization
Challenges in Synthesis
Key hurdles include maintaining stereochemical fidelity during cyclization and preventing epimerization at C2 or C8a. The use of chiral catalysts or enzymatic resolution may address these issues, though empirical validation is needed .
Analytical Characterization
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR):
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¹H NMR resolves proton environments in the bicyclic system, particularly the hydroxyl (δ 1.5–2.5 ppm) and carboxylic acid (δ 10–12 ppm) groups.
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¹³C NMR confirms carbonyl (C=O) at ~170 ppm and quaternary carbons in the indolizine core.
Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 185.22, with fragmentation patterns indicative of decarboxylation (-44 amu) and hydroxyl loss (-17 amu).
Thermal Analysis
Thermogravimetric Analysis (TGA):
Decomposition onset at ~200°C suggests moderate thermal stability, suitable for pharmaceutical formulation.
Differential Scanning Calorimetry (DSC):
A melting endotherm near 180°C correlates with crystalline purity.
Applications and Future Directions
Therapeutic Prospects
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Oncology: As a topoisomerase inhibitor, potentially circumventing resistance seen in camptothecin derivatives .
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Neurology: Modulation of neurotransmitter receptors for epilepsy or anxiety disorders.
Research Priorities
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In Vitro Assays: Screen against cancer cell lines and microbial panels.
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Stereochemical Optimization: Evaluate enantiomer-specific activities.
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Formulation Studies: Enhance bioavailability via prodrug design or nanocarriers.
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